MS049 oxalate salt
Overview
Description
MS049 oxalate salt is a potent and selective inhibitor of protein arginine methyltransferases 4 and 6. It has been shown to reduce the H3R2me2a mark in HEK293 cells with an IC50 value of 0.97 µM and also, unexpectedly, to reduce H4R3me2a in HEK293 cells. This compound is primarily used in scientific research to study protein methyltransferases and epigenetic signaling .
Preparation Methods
The synthesis of MS049 oxalate salt involves the reaction of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine with oxalic acid. The reaction conditions typically include the use of solvents such as water or dimethyl sulfoxide (DMSO) to achieve solubility. Industrial production methods for this compound are carried out in cGMP synthesis workshops, ensuring high purity and quality control.
Chemical Reactions Analysis
MS049 oxalate salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
MS049 oxalate salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a tool to study protein arginine methyltransferases and their role in epigenetic regulation.
Biology: Employed in cell-based assays to investigate the effects of protein methylation on gene expression and cellular functions.
Medicine: Potential therapeutic applications in diseases where protein methylation is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein methyltransferases.
Mechanism of Action
MS049 oxalate salt exerts its effects by inhibiting protein arginine methyltransferases 4 and 6. These enzymes are involved in the methylation of arginine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound reduces the levels of specific methylation marks, such as H3R2me2a and H4R3me2a, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
MS049 oxalate salt is unique in its selectivity and potency as an inhibitor of protein arginine methyltransferases 4 and 6. Similar compounds include:
MS023: Another inhibitor of protein arginine methyltransferases, but with different selectivity and potency.
GSK3368715: A selective inhibitor of protein arginine methyltransferase 5.
EPZ015666: A selective inhibitor of protein arginine methyltransferase 5, used in similar research applications.
These compounds differ in their selectivity, potency, and specific applications, highlighting the uniqueness of this compound in targeting protein arginine methyltransferases 4 and 6.
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.C2H2O4/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;3-1(4)2(5)6/h2-6,15-16H,7-13H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUVRQLFRJTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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